Holmium arsenide
Description
Structure
2D Structure
Properties
CAS No. |
12005-92-4 |
|---|---|
Molecular Formula |
AsHo |
Molecular Weight |
239.85192 g/mol |
IUPAC Name |
arsanylidyneholmium |
InChI |
InChI=1S/As.Ho |
InChI Key |
TZCMHASVZNWCGN-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Ho] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Elemental Precursors
The most straightforward method to prepare holmium arsenide is by direct combination of elemental holmium and arsenic under controlled conditions:
- High-temperature solid-state reaction: Holmium metal powder and arsenic powder are mixed in stoichiometric ratios and heated in an inert or vacuum-sealed environment to temperatures typically ranging from 1000°C to 1500°C. This facilitates diffusion and reaction to form the binary compound AsHo.
- Crucible material: Platinum crucibles are preferred due to their inertness and high melting point, preventing contamination during high-temperature synthesis.
- Atmosphere control: The reaction is conducted under vacuum or inert gas (argon) to avoid oxidation and arsenic volatilization.
- Duration: Heating times vary from several hours to days, depending on the scale and desired crystal quality.
This method is analogous to preparation techniques used for other rare-earth arsenides and is consistent with industrial practices for producing crystalline arsenide semiconductors.
Flux Growth and High-Temperature Fusion Techniques
Flux methods are widely used to grow high-quality crystals of rare-earth compounds:
- Flux selection: Sodium carbonate (Na2CO3) or other suitable fluxes can be used to dissolve the reactants and promote crystal growth at lower temperatures than direct fusion.
- Sample-to-flux ratio: Typically around 1:10 by weight, ensuring sufficient flux to dissolve holmium and arsenic precursors.
- Heating protocol: The mixture is heated gradually to about 1000°C in a muffle furnace for 15–45 minutes to complete fusion.
- Post-fusion treatment: The fused mass is dissolved in dilute hydrochloric acid (HCl) to separate the this compound crystals from the flux residue.
- Advantages: This method reduces thermal stress and allows for better control over crystal size and purity.
- Crucible: Platinum crucibles are recommended to withstand high temperatures and corrosive fluxes.
Vapor Phase and Epitaxial Growth Methods (Analogous Approaches)
While direct literature on vapor phase epitaxy of this compound is limited, analogous methods from gallium arsenide (GaAs) preparation provide insights into possible advanced synthesis routes:
| Method | Description | Applicability to this compound |
|---|---|---|
| Molecular Beam Epitaxy (MBE) | Elemental beams of holmium and arsenic are directed onto a heated substrate under ultra-high vacuum to grow thin films layer-by-layer. | Potential for thin film growth with precise stoichiometry and crystal quality control. |
| Metal-Organic Chemical Vapor Deposition (MO-CVD) | Metal-organic precursors of holmium and arsenic decompose on a heated substrate to form this compound layers. | Could enable large-area thin films for semiconductor applications. |
| Liquid-Phase Epitaxy (LPE) | Growth of this compound layers from a molten solution onto a substrate. | Useful for device-grade single crystals. |
| Gradient Freeze and Bridgman-Stockbarger Techniques | Controlled solidification of molten this compound to produce single crystals. | High-quality bulk crystal growth. |
These methods are well-established for GaAs and other III-V semiconductors and may be adapted for this compound with appropriate precursor chemistry and process optimization.
Summary Table of Preparation Methods for this compound
| Preparation Method | Key Conditions | Advantages | Limitations |
|---|---|---|---|
| Solid-state reaction | 1000–1500°C, vacuum/inert atmosphere | Simple, direct synthesis of bulk crystals | High temperature, arsenic volatility |
| Flux growth (Na2CO3 flux) | ~1000°C, 15–45 min fusion, Pt crucible | Lower temp than direct fusion, crystal quality | Flux removal step required |
| Vapor phase epitaxy (MBE, MO-CVD) | Ultra-high vacuum, substrate heating | High purity thin films, precise control | Complex equipment, process development needed |
| Liquid-phase epitaxy (LPE) | Melt solution growth on substrate | Single crystal layers, device-grade | Limited to thin layers |
| Gradient freeze / Bridgman | Controlled solidification of melt | High-quality bulk single crystals | Requires precise temperature control |
| Nanoparticle synthesis (indirect) | Solvothermal, chemical precipitation | Potential for nanoscale materials | Protocols for arsenide nanoparticles not established |
Research Discoveries and Notes
- This compound is a black crystalline powder with a molecular weight of 239.85 g/mol.
- Its preparation demands careful handling due to arsenic's toxicity and volatility.
- While direct synthesis routes are classical, adapting semiconductor epitaxial growth techniques could enable advanced device fabrication.
- Nanoparticle synthesis methods for holmium compounds exist but need adaptation for arsenide chemistry.
- No melting or boiling point data is widely reported, reflecting challenges in handling and characterizing this compound.
Chemical Reactions Analysis
Oxidation Reactions
Holmium arsenide undergoes oxidation when exposed to oxygen at elevated temperatures, forming holmium(III) oxide and arsenic(III) oxide:
Conditions :
-
Temperature: >400°C
-
Atmosphere: Dry oxygen
| Reactants | Products | Temperature Range | Reaction Environment |
|---|---|---|---|
| HoAs + O₂ | Ho₂O₃ + As₂O₃ | 400–800°C | Oxidizing atmosphere |
This reaction is critical for understanding HoAs’ stability in high-temperature oxidative environments.
Hydrolysis in Aqueous Media
HoAs reacts with water, particularly under heated conditions, yielding holmium(III) hydroxide and arsenous acid:
Key Observations :
-
Reaction rate increases with temperature.
-
The hydrolysis products are pH-dependent:
-
In acidic conditions: Ho³⁺ ions and arsenic acid (H₃AsO₄) may form.
-
In neutral/basic conditions: Colloidal Ho(OH)₃ precipitates.
-
Reactions with Halogens
HoAs reacts vigorously with halogens (X₂ = F₂, Cl₂, Br₂, I₂) to form holmium(III) halides and arsenic trihalides:
Examples :
-
With chlorine gas:
Product Color: Yellow crystalline solids (HoCl₃ and AsCl₃).
| Halogen | Reaction Temperature | Product State |
|---|---|---|
| F₂ | 200–300°C | Pink powder |
| Cl₂ | 150–250°C | Yellow solid |
| Br₂ | 100–200°C | Yellow solid |
These reactions highlight HoAs’ susceptibility to halogenation, relevant to its processing in semiconductor fabrication .
Thermal Decomposition
Under inert atmospheres (e.g., argon), HoAs decomposes at extreme temperatures:
Conditions :
-
Temperature: >1,200°C
-
Pressure: Low (vacuum or inert gas)
This property is exploited in metallurgical processes to recover holmium metal.
Stability Under Environmental Conditions
HoAs exhibits limited stability in ambient environments:
| Condition | Reactivity | Outcome |
|---|---|---|
| Moist air | Gradual hydrolysis | Surface degradation |
| High humidity | Accelerated oxidation and hydrolysis | Formation of Ho(OH)₃ and As₂O₃ |
| Dry air | Slow oxidation | Thin oxide layer formation |
Scientific Research Applications
Holmium arsenide has a wide range of scientific research applications:
Chemistry: It is used as a semiconductor material due to its unique electronic properties.
Biology: Research is ongoing to explore its potential use in biological imaging and diagnostics.
Medicine: this compound is being investigated for its potential use in targeted drug delivery systems.
Industry: It is used in the production of high-efficiency magnetic refrigeration systems and in photo-optic applications
Mechanism of Action
The mechanism of action of holmium arsenide is primarily related to its electronic and magnetic properties. Holmium ions in the compound create oxygen vacancies and surface defects, which enable effective separation of electron-hole pairs. This property is particularly useful in photocatalytic applications, where this compound can enhance the degradation of pollutants under visible light .
Comparison with Similar Compounds
Dysprosium Arsenide (DyAs) and Erbium Arsenide (ErAs)
DyAs and ErAs share identical crystal structures with HoAs due to their similar ionic radii and trivalent oxidation states. Thermal decomposition studies (TG-DTA) reveal that Dy, Ho, and Er compounds exhibit nearly identical decomposition profiles, indicating comparable thermal stability .
| Property | HoAs | DyAs | ErAs |
|---|---|---|---|
| Ionic Radius (Ho³⁺/Dy³⁺/Er³⁺) | 104 pm | 108 pm | 103 pm |
| Melting Point | N/A | N/A | N/A |
| Thermal Behavior | Decomposes at high T | Matches HoAs | Matches HoAs |
Gadolinium Arsenide (GdAs) and Yttrium Arsenide (YAs)
| Property | HoAs | GdAs | YAs | |
|---|---|---|---|---|
| Lattice Constant | ~5.8 Å | ~5.9 Å | ~5.7 Å | |
| Magnetic Properties | High permeability | Moderate (Gd³⁺) | Non-magnetic (Y³⁺) |
Functional Comparison with Semiconducting Arsenides
Gallium Arsenide (GaAs)
GaAs is a direct-bandgap semiconductor (1.42 eV at 300 K) widely used in optoelectronics. Unlike HoAs, which is metallic or semimetallic, GaAs exhibits high electron mobility and is integral to LEDs, solar cells, and RF devices .
| Property | HoAs | GaAs |
|---|---|---|
| Bandgap | Metallic | 1.42 eV |
| Electron Mobility | Low (est.) | 8,500 cm²/V·s |
| Primary Use | Magnets, lasers | Electronics, photonics |
Indium Arsenide (InAs)
InAs (bandgap 0.36 eV) is another narrow-gap semiconductor. Studies show that holmium doping in InAs reduces electron concentration by an order of magnitude, highlighting Ho's role as a gettering agent for impurities .
Thermal and Chemical Stability
Lanthanide arsenides (DyAs, HoAs, ErAs, YAs) decompose at high temperatures without melting, as evidenced by TG-DTA studies. In contrast, terbium arsenide (TbAs) exhibits a distinct decomposition pathway, likely due to Tb³⁺'s larger ionic radius (106 pm) and electronic configuration differences .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity Holmium Arsenide (HoAs) single crystals, and how can purity be verified experimentally?
- Methodological Answer : HoAs is typically synthesized via solid-state reactions under controlled atmospheres. A common approach involves stoichiometric mixing of holmium (Ho) and arsenic (As) powders sealed in evacuated quartz tubes, heated to 800–1000°C for 1–2 weeks. Post-synthesis, purity is verified using X-ray diffraction (XRD) to confirm the cubic NaCl-type crystal structure (lattice parameter ~5.7 Å) and energy-dispersive X-ray spectroscopy (EDS) to ensure stoichiometric ratios. Residual impurities (e.g., oxygen) are quantified via secondary ion mass spectrometry (SIMS) .
Q. Which spectroscopic and structural characterization techniques are most effective for analyzing HoAs’ electronic and magnetic properties?
- Methodological Answer : Key techniques include:
- X-ray photoelectron spectroscopy (XPS) : To probe valence states of Ho (typically +3) and As (−3).
- Magnetometry (SQUID/VSM) : Measures magnetic susceptibility and hysteresis loops, critical for studying HoAs’ antiferromagnetic transitions near 4 K.
- Neutron diffraction : Resolves magnetic ordering patterns and spin structures.
- Raman spectroscopy : Identifies phonon modes sensitive to crystal symmetry and strain .
Q. What safety protocols are critical when handling HoAs during synthesis and characterization?
- Methodological Answer : Due to arsenic’s toxicity and holmium’s reactivity, researchers must:
- Use gloveboxes with argon purging to prevent oxidation and arsenic exposure.
- Employ fume hoods for powder handling and quartz tube sealing.
- Wear PPE (nitrile gloves, lab coats) and monitor air quality for arsenic vapor. Emergency procedures for spills include vacuuming powders with HEPA filters and decontaminating surfaces with 10% HNO₃ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnetic susceptibility data for HoAs across studies?
- Methodological Answer : Discrepancies often arise from differences in sample quality (e.g., oxygen contamination) or measurement conditions (field strength, temperature ramping rates). A systematic approach includes:
- Replicating experiments using identical synthesis protocols.
- Cross-validating data with multiple magnetometry techniques (e.g., AC vs. DC SQUID).
- Performing neutron scattering to distinguish intrinsic magnetic behavior from impurity effects .
Q. What strategies optimize HoAs’ electronic properties for quantum material applications, such as topological states or superconductivity?
- Methodological Answer : Key approaches involve:
- Doping : Substituting As with phosphorus (P) or Sb to tune band structure.
- Pressure studies : Using diamond anvil cells to induce structural phase transitions and monitor resistivity changes.
- Thin-film epitaxy : Growing HoAs on lattice-matched substrates (e.g., MgO) via molecular beam epitaxy (MBE) to study interfacial effects.
Computational guidance (DFT calculations) should precede experimental trials to predict doping/pressure effects .
Q. How does non-stoichiometry (e.g., Ho-rich or As-deficient compositions) influence HoAs’ phase stability and defect chemistry?
- Methodological Answer : Researchers should:
- Synthesize off-stoichiometric samples (e.g., HoAs₁₋ₓ) and characterize them via XRD (for phase segregation) and positron annihilation spectroscopy (for vacancy detection).
- Compare defect formation energies using density functional theory (DFT) with experimental thermogravimetric analysis (TGA) data.
- Correlate deviations with transport properties (e.g., resistivity, Hall effect) to identify defect-dominated conduction mechanisms .
Q. What advanced computational models best predict HoAs’ magnetoelastic coupling and its response to external stimuli?
- Methodological Answer : Combine:
- Ab initio calculations : To model spin-orbit coupling and magnetic anisotropy.
- Monte Carlo simulations : For finite-temperature magnetic phase diagrams.
- Machine learning : Train models on experimental datasets (e.g., magnetization vs. temperature) to predict critical transitions. Validate models with in-situ strain measurements (e.g., piezoresponse force microscopy) .
Data Presentation Guidelines
- Tables : Include processed data (e.g., lattice parameters, magnetic transition temperatures) in the main text. Raw datasets (e.g., full XRD spectra) should be archived in supplementary materials with hyperlinks .
- Figures : Use color-coded phase diagrams or 3D magnetic structure visualizations. Annotate error bars for reproducibility (e.g., ±0.1 K for susceptibility measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
